Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
Description
Molecular Geometry and Hypervalent Bonding Configuration
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate exhibits a T-shaped molecular geometry characteristic of hypervalent iodine(III) compounds. The iodine center adopts a pseudotrigonal-bipyramidal configuration, with two lone pairs occupying equatorial positions and three ligands (two aryl groups and one triflate counterion) arranged in a distorted T-shape. The phenyl and 3-(trifluoromethyl)phenyl groups occupy axial positions, while the triflate anion (CF₃SO₃⁻) interacts weakly with the iodonium cation through electrostatic and halogen-bonding forces.
The hypervalent bonding involves a three-center, four-electron (3c-4e) interaction between iodine and the axial aryl groups. This bonding model explains the elongated I–C bond lengths (typically 2.10–2.25 Å), which are longer than standard covalent I–C bonds. The equatorial lone pairs repel the axial ligands, resulting in bond angles of approximately 90° between the aryl groups and 170–175° between the iodine and triflate oxygen.
| Key Geometric Parameters | Value | Source |
|---|---|---|
| I–C (axial aryl) bond length | 2.15–2.25 Å | |
| I–O (triflate) distance | 2.40–2.75 Å | |
| C–I–C (axial) bond angle | 85–95° | |
| O–I–C (triflate-aryl) bond angle | 165–175° |
Properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSLDNUSYGVAIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC(=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905718-46-9 | |
| Record name | Iodonium, phenyl[3-(trifluoromethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905718-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The synthesis of diaryliodonium triflates, including Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, generally proceeds via oxidation of aryl iodides in the presence of arenes and trifluoromethanesulfonic acid (triflic acid, TfOH) or triflate salts. The key steps involve:
- Oxidation of the aryl iodide to a hypervalent iodine(III) species.
- Ligand exchange with an arene or substituted arene to form the diaryliodonium salt.
- Use of triflate as the counterion to stabilize the salt.
This method is often catalyzed or facilitated by oxidants such as meta-chloroperbenzoic acid (m-CPBA) or (diacetoxyiodo)benzene (DIB), depending on the exact procedure.
Oxidative Synthesis Using m-CPBA and Triflic Acid (Batch and Flow Methods)
A well-established method involves the oxidation of aryl iodides with m-CPBA in the presence of triflic acid and the arene substrate. This method has been optimized both in batch and continuous-flow setups for safety, scalability, and yield.
Batch method : The reaction mixture containing aryl iodide, arene, m-CPBA, and TfOH in dichloroethane (DCE) is stirred at controlled temperatures. The reaction is highly exothermic, with enthalpy changes measured between −160 and −180 kJ/mol, requiring careful temperature control to avoid hazards.
Continuous-flow method : To improve safety and scalability, the synthesis has been adapted to continuous-flow microreactors. This setup allows precise control of reaction time (residence time as short as 2 seconds), temperature, and mixing, resulting in high yields (up to 89% for some diaryliodonium triflates) and pure crystalline products.
| Component | Amount (mmol) | Solvent | Notes |
|---|---|---|---|
| Aryl iodide (e.g., 3-(trifluoromethyl)iodobenzene) | 5.0 | DCE (25 mL) | Starting material |
| Arene (e.g., benzene or substituted arene) | 5.5 | DCE (25 mL) | Coupling partner |
| m-CPBA | 5.5 | DCE (25 mL) | Oxidant |
| TfOH | 10.0 | DCE (50 mL) | Acid and triflate source |
Throughput ratio feed 1/feed 2/feed 3 = 1:1:2
This method tolerates a range of electron-withdrawing substituents such as trifluoromethyl groups, halogens, nitro, esters, and ketones, making it suitable for preparing this compound with good yields (32–90%) depending on substrate and conditions.
Synthesis Using (Diacetoxyiodo)benzene and Trimethylsilyl Triflate
Another approach involves the use of (diacetoxyiodo)benzene (DIB) as the iodine(III) source, combined with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and the arylacetylene or arene substrate under mild conditions.
- The reaction proceeds by activation of DIB with TMSOTf at low temperature (0 °C to 25 °C) in anhydrous dichloromethane.
- This forms bis(trifloxy)iodobenzene intermediates which then react with the aryl substrate to form the iodonium triflate.
- Yields reported for similar trifloxyalkenyl iodonium triflates are moderate (around 50–57%), with reaction conditions carefully optimized for concentration, temperature, and equivalents of reagents.
Though this method is more commonly applied to trifloxyalkenyl iodonium salts, the principles can be adapted for diaryliodonium triflates bearing trifluoromethyl substituents.
Stock Solution Preparation and Formulation
For practical applications, this compound is often prepared as stock solutions in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo or in vitro studies.
| Amount of Compound | Concentration | Volume of Solvent (mL) |
|---|---|---|
| 1 mg | 1 mM | 2.0073 |
| 5 mg | 1 mM | 10.0365 |
| 10 mg | 1 mM | 20.0731 |
| 1 mg | 5 mM | 0.4015 |
| 5 mg | 5 mM | 2.0073 |
| 10 mg | 5 mM | 4.0146 |
| 1 mg | 10 mM | 0.2007 |
| 5 mg | 10 mM | 1.0037 |
| 10 mg | 10 mM | 2.0073 |
Note: Solutions must be clear before proceeding to the next solvent addition; vortex, ultrasound, or heating may be used to aid dissolution.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| m-CPBA/TfOH oxidation (batch/flow) | Aryl iodide, arene, m-CPBA, TfOH | DCE solvent, 0–25 °C, seconds to hours | 32–90% | Scalable, safe (flow), broad scope | Exothermic, requires control |
| DIB + TMSOTf activation | (Diacetoxyiodo)benzene, TMSOTf, arylacetylene | DCM, 0–25 °C, mild conditions | ~50–57% | Mild conditions, multifunctional salts | Moderate yields, sensitive reagents |
| Stock solution preparation | Pure compound | Various solvents, room temp | N/A | Ready-to-use solutions | Requires pure compound |
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate primarily undergoes oxidation and substitution reactions
Common Reagents and Conditions
Oxidation Reactions: Commonly used with oxidizing agents like m-chloroperbenzoic acid.
Substitution Reactions: Often involves nucleophiles such as amines or alcohols under mild conditions.
Major Products
The major products formed from reactions involving this compound typically include trifluoromethylated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Organic Synthesis
Reagent for Carbon-Carbon Bond Formation
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is recognized as a powerful reagent in organic synthesis, especially for forming carbon-carbon bonds. It facilitates C-H arylation reactions, where an aromatic ring directly bonds with an unactivated C-H bond. The trifluoromethyl group enhances the electrophilic character of the iodonium cation, promoting the desired reactions while minimizing side products .
Electrophilic Aromatic Substitution (EAS)
This compound acts as an EAS reagent, allowing for the substitution of hydrogen atoms on aromatic rings with various electrophiles. The positively charged iodine moiety effectively interacts with electron-rich aromatic systems, leading to the formation of new aryl compounds.
Photochemistry
Photo-Initiator in Photochemical Reactions
In photochemistry, this compound serves as a photo-initiator that generates reactive intermediates upon exposure to light. This property is exploited in synthetic pathways to create complex molecules efficiently. The ability to control the reaction conditions through light activation makes it invaluable for developing advanced materials and coatings .
Polymer Chemistry
Controlled Polymerization Processes
The compound is utilized as a photo-initiator for controlled polymerization techniques. It enables the production of high-performance polymers through radical polymerization processes. This application is crucial for industries focusing on advanced materials such as adhesives and coatings that require precise curing control .
Medicinal Chemistry
Development of Therapeutic Agents
In medicinal chemistry, this compound is employed in synthesizing pharmaceuticals with specific biological activities. Its role in facilitating the formation of complex organic structures aids researchers in discovering new therapeutic agents and understanding their mechanisms of action .
Electrochemistry
Investigating Electron Transfer Processes
The compound's application extends to electrochemical studies, where it aids the investigation of electron transfer processes. These insights are essential for developing new energy storage systems and improving existing technologies related to batteries and fuel cells .
Summary Table of Applications
| Field | Application |
|---|---|
| Organic Synthesis | C-H arylation reactions; EAS reagent for carbon-carbon bond formation |
| Photochemistry | Photo-initiator generating reactive intermediates under light exposure |
| Polymer Chemistry | Facilitating controlled polymerization processes for high-performance polymers |
| Medicinal Chemistry | Synthesizing pharmaceuticals with specific biological activities |
| Electrochemistry | Investigating electron transfer processes for energy storage systems |
Case Studies and Research Insights
Several studies have highlighted the effectiveness of this compound in various applications:
- Organic Synthesis Case Study : A recent study demonstrated its utility in C-H activation strategies that led to the development of novel aryl compounds with potential pharmaceutical applications.
- Photochemical Research : Investigations into its role as a photo-initiator revealed enhanced efficiency in producing complex organic molecules under mild conditions.
- Polymer Science Findings : Research indicated that polymers synthesized using this compound exhibited superior mechanical properties and thermal stability compared to those produced by traditional methods.
Mechanism of Action
The mechanism by which Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate exerts its effects involves the transfer of the trifluoromethyl group to the substrate. This process typically occurs through a single-electron transfer mechanism, where the iodonium compound acts as an oxidizing agent. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate and related iodonium salts:
Key Observations :
- Trifluoromethyl (CF₃) vs. Trimethylsilyl (SiMe₃) : The CF₃ group strongly withdraws electrons, enhancing the electrophilicity of the iodonium center, whereas SiMe₃ provides steric shielding and mild σ-donation, reducing reactivity toward bulky nucleophiles .
- Mesityl vs. Phenyl: Mesityl groups (2,4,6-trimethylphenyl) improve solubility in non-polar solvents and stabilize the iodonium ion through steric protection and inductive effects .
- Halogen Substituents (Br) : Bromine introduces polarizability and moderate electron-withdrawal, enabling regioselective arylations in electron-rich environments .
Diels-Alder Reactions
This compound participates in Diels-Alder reactions with dienes such as 1,3-diphenylisobenzofuran (DPIBF), forming naphthalene derivatives. However, competing side reactions (e.g., iodonium transfer or decomposition) are observed under thermal conditions, unlike its trimethylsilyl-substituted analogs, which exhibit greater stability due to steric protection .
Nucleophilic Substitution
In reactions with nucleophiles (e.g., NaI or CuI), the triflate counterion facilitates smooth substitution. For example, treatment with NaI yields diiodinated aromatic products, whereas analogs with bulkier counterions (e.g., tosylate) show reduced reactivity .
Benzyne Generation
Compounds like Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate serve as precursors for benzyne intermediates in multi-component reactions. The SiMe₃ group stabilizes the aryne intermediate, a feature absent in the trifluoromethyl-substituted variant .
Stability and Handling
- Thermal Stability : The trifluoromethyl-substituted derivative decomposes above 180°C, whereas mesityl-substituted analogs (e.g., ) exhibit similar stability due to steric protection.
- Solubility : Triflate salts generally show good solubility in polar aprotic solvents (e.g., acetonitrile), but SiMe₃-substituted variants dissolve more readily in chlorinated solvents .
Biological Activity
Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate is an organoiodine compound that has garnered attention in both organic synthesis and biological research due to its unique properties and reactivity. This article delves into its biological activity, exploring its mechanisms of action, biochemical interactions, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C14H9F6IO3S
- Molecular Weight : 540.26 g/mol
- Functional Groups : Iodonium, trifluoromethyl
The compound features a trifluoromethyl group, which significantly enhances its electrophilic character, making it a potent reagent in various chemical transformations.
This compound primarily acts as a Lewis acid catalyst . It facilitates the transfer of trifluoromethyl groups to substrates through a single-electron transfer mechanism. This process is crucial in various biochemical reactions, particularly those involving radical intermediates.
Key Mechanisms:
- Radical Generation : The compound generates trifluoromethyl radicals that can interact with biomolecules such as proteins and nucleic acids, leading to modifications that affect their function.
- Enzyme Interaction : It can modulate enzyme activity by influencing the redox state of cellular environments, impacting metabolic pathways related to oxidative stress.
1. Cellular Effects
The compound has been shown to influence several cellular processes:
- Oxidative Stress Modulation : It alters glutathione levels, affecting cellular responses to oxidative stress and potentially influencing pathways like ferroptosis (programmed cell death driven by iron-dependent lipid peroxidation) .
- Gene Expression : By interacting with transcription factors and other regulatory proteins, it can modulate gene expression patterns relevant to cell survival and proliferation .
2. Metabolic Pathways
This compound is involved in metabolic pathways that regulate oxidative stress and radical-mediated reactions. Its interactions with enzymes can lead to significant changes in metabolic flux and metabolite levels .
Study 1: Effects on Cellular Function
In laboratory settings, studies have demonstrated that varying doses of this compound can lead to different outcomes:
- Low Doses : Beneficial effects, including enhanced antioxidant capacity.
- High Doses : Toxic effects characterized by oxidative damage and disruption of cellular homeostasis .
Study 2: Synthesis Applications
Research has shown its utility in synthesizing pharmaceutical compounds where the trifluoromethyl group plays a critical role in enhancing biological activity. For instance, drugs containing this group have exhibited improved potency against certain biological targets compared to their non-fluorinated counterparts .
Comparative Analysis of Biological Activity
| Property/Effect | Low Dose | High Dose |
|---|---|---|
| Antioxidant Activity | Enhanced | Decreased |
| Cellular Metabolism | Modulated positively | Disrupted |
| Gene Expression | Upregulated for survival genes | Downregulated |
| Toxicity | Minimal | Significant |
Q & A
(Basic) What synthetic methodologies are employed to prepare Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reacting iodobenzene derivatives with substituted arylboronic acids or arylstannanes in the presence of oxidizing agents. For example, phenyl(3-formylphenyl)iodonium triflate is synthesized by reacting 3-formylphenylboronic acid with an iodobenzene intermediate generated via oxidation with m-chloroperoxybenzoic acid (Scheme 7 in ). Key optimization parameters include:
- Oxidant selection : m-CPBA or hypervalent iodine reagents improve electrophilicity.
- Counterion exchange : Triflate anions (CF₃SO₃⁻) enhance solubility and stability compared to halides .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
Post-synthesis, purification via recrystallization (e.g., using dichloromethane/ether) ensures high purity .
(Basic) What analytical techniques are most effective for characterizing iodonium triflate salts?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹⁹F NMR confirm aryl substitution patterns and triflate counterion integrity (δ ~ -78 ppm for CF₃SO₃⁻) .
- Mass spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M⁺] for iodonium core) .
- X-ray crystallography : Resolves iodonium(III) geometry and triflate coordination .
- FT-IR : Peaks at 1250–1150 cm⁻¹ (S=O stretching) and 1030 cm⁻¹ (C-F) confirm triflate presence .
(Advanced) How do electronic effects of aryl substituents influence the reactivity of iodonium triflates in glycosylation reactions?
Answer:
Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity by polarizing the iodonium center, accelerating thioglycoside activation. Comparative studies show:
- 3,5-Di(trifluoromethyl)phenyl derivatives activate thioglycosides at room temperature, while less electron-deficient analogs require heating .
- Hammett parameters : σ⁺ values correlate with activation efficiency. For example, -CF₃ (σ⁺ = 0.61) outperforms -OMe (σ⁺ = -0.78) in promoting glycosidic bond formation .
Methodologically, kinetic studies (e.g., monitoring by TLC or HPLC) quantify rate enhancements .
(Advanced) What protocols enable the use of iodonium triflates as precursors for PET tracer synthesis?
Answer:
Iodonium triflates serve as versatile precursors for [¹⁸F]fluoride labeling due to their high leaving-group ability. Key steps include:
- Counterion exchange : Treating iodonium triflates with NaCl or HBr in methanol yields chloride/bromide salts, facilitating nucleophilic fluorination .
- Radiolabeling : React with [¹⁸F]KF/K₂.2.2.2 in acetonitrile at 100°C for 10–15 minutes. Purification via HPLC (C18 column) achieves >95% radiochemical purity .
- Validation : Autoradiography and in vivo biodistribution studies confirm tracer specificity .
(Advanced) How can the thiophilic activity of this iodonium salt be quantitatively assessed for glycosylation applications?
Answer:
Thiophilic activity is evaluated via competitive glycosylation assays:
- Substrate scope : Test diverse thioglycosides (e.g., p-tolyl, ethyl) with alcoholic acceptors (e.g., idose, mannose).
- Reaction monitoring : Use ¹H NMR to track anomeric proton shifts (δ 4.5–6.0 ppm) or LC-MS for real-time analysis .
- Yield optimization : Vary equivalents of iodonium salt (1.2–2.0 equiv) and temperature (RT vs. 40°C). For example, α-idosides form in >85% yield at RT with 1.5 equiv reagent .
(Advanced) What precautions are critical for handling and storing iodonium triflate salts to prevent decomposition?
Answer:
- Moisture control : Store under argon at -20°C in desiccators (silica gel). Hydration can hydrolyze the iodonium core .
- Light sensitivity : Amber glassware prevents photolytic degradation of the hypervalent iodine bond .
- Stability assays : Conduct accelerated aging studies (e.g., 40°C/75% RH for 48 hrs) with TLC/HPLC to monitor decomposition (e.g., aryl iodide formation) .
(Advanced) Can computational methods predict the reactivity of iodonium triflates in cross-coupling reactions?
Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : For example, SN2-type fluoride displacement at the iodonium center .
- Electrostatic potential maps : Highlight electrophilic "hotspots" on the iodonium core influenced by -CF₃ substituents .
Experimental validation via Hammett plots or kinetic isotope effects (KIEs) corroborates computational predictions .
(Basic) What are the limitations of iodonium triflates in stereoselective glycosylation?
Answer:
While effective for β-mannosides and α-galactosamines, challenges include:
- Steric hindrance : Bulky acceptors (e.g., rhamnose) may require additives like N-iodosuccinimide (NIS) to improve coupling .
- Solvent effects : Dichloromethane promotes higher stereoselectivity than THF due to reduced ion pairing .
Methodological workarounds include pre-activation strategies or using chiral auxiliaries .
(Advanced) How does this iodonium salt compare to other thiophiles (e.g., NIS/TfOH) in glycosylation efficiency?
Answer:
- Rate : Iodonium triflates activate thioglycosides 2–3× faster than NIS/TfOH at RT .
- Scope : Broader acceptor compatibility (e.g., acid-sensitive substrates) due to milder conditions .
- Side reactions : Minimal O-glycosylation byproducts (<5%) compared to NIS (10–15%) .
Quantitative comparisons via turnover frequency (TOF) calculations are recommended .
(Advanced) What strategies enable the recovery and reuse of iodonium triflate salts in catalytic applications?
Answer:
- Immobilization : Support on silica or polymer matrices (e.g., Merrifield resin) via covalent linkage to the aryl group .
- Liquid-liquid extraction : Partition between dichloromethane and water; >90% recovery achieved at pH 7 .
- Recycling efficiency : Monitor via ICP-MS for iodine content loss per cycle .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
